molecular formula C12H15NO2 B13197089 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde

Cat. No.: B13197089
M. Wt: 205.25 g/mol
InChI Key: WSLZSUQTUUZHRN-UHFFFAOYSA-N
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Description

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carboxylic acid.

    Reduction: Formation of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt various biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with similar bicyclic structure but lacking the furan ring.

    3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with modifications to the bicyclic structure or additional functional groups.

Uniqueness

5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is unique due to the presence of both the bicyclic structure and the furan ring, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-12(2)9-5-13(6-10(9)12)11-4-3-8(7-14)15-11/h3-4,7,9-10H,5-6H2,1-2H3

InChI Key

WSLZSUQTUUZHRN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CN(C2)C3=CC=C(O3)C=O)C

Origin of Product

United States

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